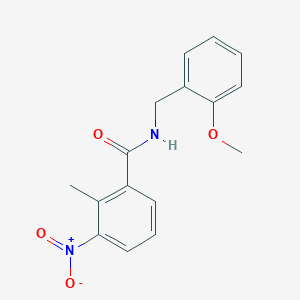![molecular formula C17H20N2O3S2 B5517786 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5517786.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions aimed at achieving high-affinity inhibitors for specific enzymes or biological targets. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase showcases a detailed synthesis route, highlighting the structure-activity relationship and biochemical characterization of these compounds (S. Röver et al., 1997).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and interactions within the crystal lattice. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, reveals π–π interactions and N—H⋯N hydrogen-bonding interactions, forming a three-dimensional network (Reham A. Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to the formation of compounds with significant biological activity. For example, the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reaction with thiourea highlights the potential of these compounds in generating biologically active molecules (G. N. Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies on these compounds often include detailed physical property analysis to understand their behavior under different conditions.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interactions with biological targets, are essential for their potential applications in medicinal chemistry and other areas. For example, the exploration of carbonic anhydrase inhibitors bearing benzenesulfonamide moieties provides insights into their inhibitory mechanisms and potential therapeutic uses (A. Nocentini et al., 2016).
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation of Sulfonamides
Researchers have synthesized and evaluated a range of sulfonamide derivatives for various biological activities, including their potential as inhibitors for specific enzymes and receptors, their DNA-binding affinity, and their anticancer activity.
Enzyme Inhibition : A study on the synthesis of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards carbonic anhydrase isozymes, displaying potential for intraocular pressure lowering properties (Casini et al., 2002).
Anticancer and Antimicrobial Activities : Novel sulfonamide derivatives have been synthesized and tested for their anticancer and antimicrobial activities. For example, the synthesis of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents showed potential therapeutic benefits (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity : Research on nanosized mono- and homobi-nuclear metal complexes of a sulfathiazole azo dye ligand revealed promising DNA-binding affinity and anticancer activity, suggesting the development of new anticancer agents (Khedr et al., 2019).
COX-2 Inhibition for Anti-inflammatory Applications : The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors showed that the introduction of a fluorine atom could enhance selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor for potential treatment of inflammatory conditions (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-17(19-11-3-1-2-4-12-19)14-7-9-15(10-8-14)18-24(21,22)16-6-5-13-23-16/h5-10,13,18H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTZVAYLOLMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5517718.png)
![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)
![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517761.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)